1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea
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Overview
Description
1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea is a compound that features a benzimidazole moiety, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization to introduce the urea functionality. Industrial production methods often employ optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring. Common reagents used in these reactions include sulfur, N,N-dimethylformamide, and aromatic aldehydes. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antiparasitic and antiviral activities.
Industry: Utilized in the development of optical sensors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function and leading to various biological effects .
Comparison with Similar Compounds
1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea can be compared to other benzimidazole derivatives, such as:
Albendazole: Used as an antiparasitic drug.
Omeprazole: Used as a proton pump inhibitor.
Properties
Molecular Formula |
C17H18N4O |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C17H18N4O/c1-12-6-2-3-7-13(12)21-17(22)18-11-10-16-19-14-8-4-5-9-15(14)20-16/h2-9H,10-11H2,1H3,(H,19,20)(H2,18,21,22) |
InChI Key |
OFOXIZGLYUJSEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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